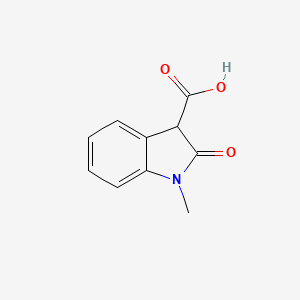

1-Methyl-2-oxoindoline-3-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-2-oxo-3H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-11-7-5-3-2-4-6(7)8(9(11)12)10(13)14/h2-5,8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSABSMHRFHEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Starting from 3-Nitrobenzoic Acid (Synthesis Scheme A)

This method involves a three-step process:

- Esterification of 3-nitrobenzoic acid to form the methyl ester.

- Electrophilic substitution using chloroacetic acid methyl ester to introduce a methoxycarbonylmethyl group at the 4-position.

- Hydrogenation and intramolecular amidation to cyclize and form the 6-methoxycarbonyl-2-oxindole intermediate.

This intermediate is then further transformed to the target compound through methylation and carboxylation steps.

Synthesis Starting from 4-Methyl-3-nitro-benzonitrile (Synthesis Scheme B)

An alternative four- to five-step procedure includes:

- Chain prolongation of 4-methyl-3-nitro-benzonitrile.

- Reductive cyclization of the resulting (4-cyano-2-nitro-phenyl)acetic acid to form the oxindole scaffold.

- Saponification of the nitrile group to the carboxylic acid.

- Esterification of the carboxylic acid functionality to obtain the methyl ester intermediate.

Subsequent steps involve methylation at the N-1 position and conversion of the ester to the carboxylic acid.

Synthesis via Chloroacetylation of 6-Methoxycarbonyl-2-oxindole (Synthesis Scheme C)

This process focuses on the functionalization of the oxindole intermediate:

- The 6-methoxycarbonyl-2-oxindole is reacted with chloroacetic anhydride or chloroacetyl chloride in a high-boiling, aprotic solvent such as toluene or xylene at 80–130 °C.

- Crystallization is induced by adding a non-polar solvent like cyclohexane at elevated temperatures, followed by cooling to room temperature or below.

- The product, methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate (also known as "chlorimide"), is isolated by filtration, washing with polar solvents (e.g., methanol), and drying.

This intermediate can be further processed to yield 1-Methyl-2-oxoindoline-3-carboxylic acid by appropriate substitution and hydrolysis steps.

Improved Process for Methyl 2-Oxoindoline-6-Carboxylate Preparation

An improved process reported involves:

- Reaction of a precursor compound with acetic acid, hydrosulfide, and water at 25–30 °C.

- Heating the mixture to 120–125 °C for 2 hours to promote cyclization.

- Cooling and treatment with ammonia to precipitate the product.

- Extraction and purification steps involving methyl tert-butyl ether and sodium chloride to isolate the methyl 2-oxoindoline-6-carboxylate with yields around 53%.

This method emphasizes mild conditions and environmental friendliness, suitable for large-scale production.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reactions | Solvents/Reagents | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Scheme A | 3-Nitrobenzoic acid | Esterification, electrophilic substitution, hydrogenation | Typical organic solvents | 25-130 | Moderate to high | Straightforward, well-documented | Multi-step, moderate complexity |

| Scheme B | 4-Methyl-3-nitro-benzonitrile | Chain prolongation, reductive cyclization, saponification | Various organic solvents | 25-125 | Moderate | Access to diverse derivatives | Longer sequence, more steps |

| Scheme C | 6-Methoxycarbonyl-2-oxindole | Chloroacetylation | Toluene, xylene, cyclohexane | 80-130 | High | High purity, crystallization control | Requires intermediate preparation |

| Improved Process | Precursor compound (formula-2) | Acetic acid treatment, heating, ammonia precipitation | Acetic acid, water, methyl tert-butyl ether | 25-125 | ~53 | Environmentally friendly, scalable | Moderate yield |

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxoindoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-Methyl-2-oxoindoline-3-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxoindoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

The following analysis compares 1-methyl-2-oxoindoline-3-carboxylic acid with structurally analogous indole and oxoindoline derivatives, focusing on substituent effects, synthesis pathways, and functional properties.

Structural and Functional Comparisons

Key Observations :

- Substituent Effects : Methyl and halogen substituents (e.g., Cl in ) enhance lipophilicity, while methoxy groups (e.g., 5,6-di-OMe in ) improve solubility and hydrogen-bonding capacity.

- Carboxylic Acid vs. Ester : The free carboxylic acid (e.g., in ) offers reactivity for salt formation or conjugation, whereas ester derivatives (e.g., ) are often used as intermediates in drug synthesis.

- Biological Relevance : Compounds with oxoindoline scaffolds (e.g., ) are frequently explored as kinase inhibitors, while indole-2-carboxylic acids (e.g., ) serve as ligands or intermediates in heterocyclic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.